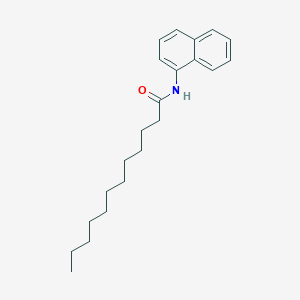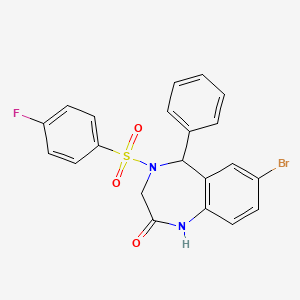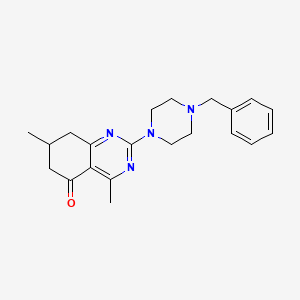
N-(naphthalen-1-yl)dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-1-yl)dodecanamide is an organic compound characterized by the presence of a naphthalene ring attached to a dodecanamide chain. This compound is part of the amide family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)dodecanamide typically involves the reaction of naphthalene-1-amine with dodecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Naphthalene-1-amine+Dodecanoyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)dodecanamide undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalen-1-yl-dodecylamine.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
N-(naphthalen-1-yl)dodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive naphthalene derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)dodecanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The compound’s anti-inflammatory effects could be linked to the inhibition of pro-inflammatory cytokines and signaling pathways.
Comparison with Similar Compounds
N-(naphthalen-1-yl)dodecanamide can be compared with other similar compounds such as:
N-(8-fluoronaphthalen-1-yl)benzamide: Known for its strong hydrogen bonding interactions.
Naphthalene derivatives: Such as naphthalene-1-amine and naphthalene-2-amine, which have different substitution patterns on the naphthalene ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H31NO |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N-naphthalen-1-yldodecanamide |
InChI |
InChI=1S/C22H31NO/c1-2-3-4-5-6-7-8-9-10-18-22(24)23-21-17-13-15-19-14-11-12-16-20(19)21/h11-17H,2-10,18H2,1H3,(H,23,24) |
InChI Key |
GSZPSBRNESDFPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6,6-Dimethyl-2,4-dioxo-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,5,6,7-hexahydro-1H-indol-3-YL]benzamide](/img/structure/B11566642.png)
![(1,2-dioxoethane-1,2-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenenaphthalene-1,2-diyl] bis(4-methylbenzenesulfonate)](/img/structure/B11566644.png)
![N-cyclohexyl-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11566655.png)
![2-methoxy-4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11566664.png)
![4-bromo-2-chloro-6-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11566666.png)
![(3-Amino-6-propylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B11566668.png)

![1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-8-(4-methoxyphenyl)-1-methyl-3-propyl-](/img/structure/B11566671.png)
![4-Bromo-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11566675.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566681.png)
![N-[2-(Tert-butylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11566687.png)
![2-chloro-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11566688.png)
![4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol](/img/structure/B11566690.png)

